molecular formula C15H16N4O4S B6982825 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine

2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine

Cat. No.: B6982825
M. Wt: 348.4 g/mol
InChI Key: YFQRWVZCXSKMBP-UHFFFAOYSA-N
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Description

2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a pyrrolidine ring, which is further substituted with a sulfonyl group attached to a 2-methyl-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The pyrrolidine ring is then reacted with a sulfonyl chloride derivative of 2-methyl-5-nitrophenyl under basic conditions to form the sulfonylpyrrolidine intermediate.

    Coupling with Pyrimidine: The final step involves coupling the sulfonylpyrrolidine intermediate with a pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Catalyst Selection: Using efficient catalysts to improve reaction rates and selectivity.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to maximize output.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines under hydrogenation conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Amines: From the reduction of the nitro group.

    Sulfides: From the reduction of the sulfonyl group.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Materials Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology:

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.

Medicine:

    Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.

    Anti-inflammatory Agents: Explored for its ability to modulate inflammatory pathways.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Employed in the production of active pharmaceutical ingredients.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with biochemical pathways, such as those involved in cell proliferation or inflammation.

Comparison with Similar Compounds

  • 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]imidazole
  • 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]triazole
  • 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]thiazole

Uniqueness:

  • Structural Complexity: The combination of pyrimidine and pyrrolidine rings with a sulfonyl group makes it structurally unique.
  • Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
  • Potential Applications: Its unique structure provides a wide range of applications in various fields, from medicinal chemistry to materials science.

This detailed overview of 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine highlights its significance and potential in scientific research and industrial applications

Properties

IUPAC Name

2-[1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-11-5-6-12(19(20)21)10-14(11)24(22,23)18-9-2-4-13(18)15-16-7-3-8-17-15/h3,5-8,10,13H,2,4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQRWVZCXSKMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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